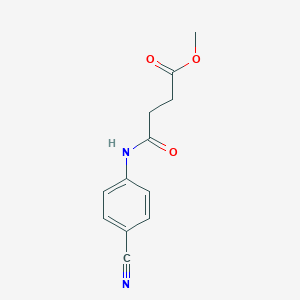

Methyl 4-(4-cyanoanilino)-4-oxobutanoate

Description

Significance of Cyanoanilino Derivatives in Organic Chemistry

Cyanoanilino derivatives, characterized by an aniline backbone substituted with a cyano group (-CN), occupy a critical niche in synthetic organic chemistry due to their dual electronic and steric properties. The cyano group’s strong electron-withdrawing nature modulates the aromatic ring’s electron density, enhancing reactivity toward electrophilic and nucleophilic agents. These derivatives serve as intermediates in pharmaceuticals (e.g., antitumor agents), agrochemicals (e.g., herbicides), and advanced materials (e.g., conductive polymers). For instance, para-cyanoaniline derivatives exhibit nonlinear optical properties, making them valuable in photonic applications. Their ability to participate in hydrogen bonding and π-π stacking further enables precise molecular design in supramolecular chemistry.

Structural Classification and Relevance of Methyl 4-(4-Cyanoanilino)-4-Oxobutanoate

This compound combines a β-keto ester moiety with a para-cyanoanilino group, yielding a hybrid structure with unique reactivity. The β-keto ester (RCOC(O)OR’) is a classic enolizable system, enabling keto-enol tautomerism and participation in Claisen-like condensations. The para-cyanoanilino group introduces steric hindrance and electronic effects:

- Electronic Effects : The -CN group withdraws electrons via resonance, polarizing the anilino N-H bond (pKa ~1.74), enhancing hydrogen-bond donor capacity.

- Steric Profile : The planar aromatic ring and linear cyano group minimize steric clashes, favoring π-stacking in crystalline phases.

Structural Parameters:

This structural duality enables applications in multicomponent reactions and asymmetric catalysis. For example, the β-keto ester participates in Michael additions, while the cyanoanilino group directs regioselective C-H functionalization.

Historical Context and Development of Oxobutanoate Compounds

Oxobutanoates, particularly β-keto esters, have been pivotal in organic synthesis since the 19th century. The acetoacetic ester synthesis (1863) established β-keto esters as versatile precursors for ketones and carboxylic acids via alkylation/decarboxylation. Key milestones include:

- 1887 : Claisen condensation formalized the synthesis of β-keto esters from esters.

- 1950s : Discovery of Dieckmann cyclization enabled cyclic β-keto ester production.

- 2000s : Asymmetric variants using chiral catalysts (e.g., Ru/Pd systems) achieved enantioselective C-C bond formation.

Methyl 4-oxobutanoate derivatives emerged as streamlined analogs, simplifying purification while retaining reactivity. For example, this compound’s synthesis typically involves:

- Condensation : 4-Cyanoaniline reacts with dimethyl acetylenedicarboxylate under basic conditions.

- Cyclization : Intramolecular esterification forms the oxobutanoate core.

Evolution of Oxobutanoate Applications:

| Era | Innovation | Impact |

|---|---|---|

| Early 1900s | Malonic ester synthesis | Enabled C-C bond elongation |

| 1980s | Polymer-supported β-keto esters | Facilitated combinatorial chemistry |

| 2020s | Photocatalyzed β-keto ester reactions | Achieved sp^3^-sp^3^ cross-couplings |

Properties

Molecular Formula |

C12H12N2O3 |

|---|---|

Molecular Weight |

232.23 g/mol |

IUPAC Name |

methyl 4-(4-cyanoanilino)-4-oxobutanoate |

InChI |

InChI=1S/C12H12N2O3/c1-17-12(16)7-6-11(15)14-10-4-2-9(8-13)3-5-10/h2-5H,6-7H2,1H3,(H,14,15) |

InChI Key |

YDYONKMINMVIMJ-UHFFFAOYSA-N |

SMILES |

COC(=O)CCC(=O)NC1=CC=C(C=C1)C#N |

Canonical SMILES |

COC(=O)CCC(=O)NC1=CC=C(C=C1)C#N |

Origin of Product |

United States |

Comparison with Similar Compounds

Methyl 4-(indolin-1-yl)-4-oxobutanoate (Compound 1)

- Structure: Replaces the 4-cyanoanilino group with an indolin-1-yl moiety.

- Synthesis: Serves as a precursor for transesterification reactions. For example, conversion to ethyl ester (Compound 3) using ethanol and p-toluenesulfonic acid yields 27% .

Ethyl 4-(indolin-1-yl)-4-oxobutanoate (Compound 3)

Methyl 4-(4-methylanilino)-4-oxobutanoate

Methyl 4-(4-(methylthio)phenyl)-4-oxobutanoate

Methyl 4-(4-methoxyphenyl)-4-oxobutanoate

4-(4-Iodoanilino)-2-methylene-4-oxobutanoic Acid

- Crystallography: Monoclinic crystal system (P21/c) with hydrogen bonding between carboxylic acid groups .

- Key Differences : Iodo substituent increases molecular weight (Mr = 331.10) and influences solid-state packing. The carboxylic acid group enhances solubility in polar solvents compared to ester derivatives.

(2Z)-4-(4-Methylanilino)-4-oxobut-2-enoic Acid

- Structure: Conjugated double bond in the butenoate chain.

- Reactivity: The α,β-unsaturated carbonyl system enables Michael addition reactions, a feature absent in saturated esters like Methyl 4-(4-cyanoanilino)-4-oxobutanoate .

Data Table: Structural and Physicochemical Comparison

Preparation Methods

Synthesis of Methyl 4-Oxobutanoate Precursors

Methyl 4-oxobutanoate (CAS 13865-19-5) serves as a critical intermediate. Its preparation typically follows esterification of 4-oxobutanoic acid with methanol under acidic catalysis. However, patents disclose advanced routes for functionalized derivatives. For example, methyl 4-bromo-3-oxobutanoate (precursor to cyanated analogs) is synthesized via bromination of methyl acetoacetate, followed by purification via distillation.

Reaction Conditions for Bromination :

Cyanide Substitution at the 4-Position

The 4-bromo group in methyl 4-bromo-3-oxobutanoate is replaced with a cyano group using alkali metal cyanides. A patent (EP1201647B1) details this process:

-

Reaction Setup :

-

Workup :

Critical Parameters :

Introduction of the 4-Cyanoanilino Group

The final step involves coupling 4-cyanoaniline with methyl 4-cyano-3-oxobutanoate. While no direct examples are provided in the sources, analogous amination reactions suggest two approaches:

Nucleophilic Aromatic Substitution

4-Cyanoaniline acts as a nucleophile, displacing a leaving group (e.g., bromide) at the 4-position of the oxobutanoate ester.

Hypothetical Reaction :

Conditions :

Condensation via Active Methylene Chemistry

The oxobutanoate’s ketone group may undergo condensation with the aniline’s amine, forming an imine intermediate that tautomerizes to the final product.

Mechanism :

Catalysis :

Optimization of Reaction Parameters

Solvent Selection

Methanol is widely used for cyanide substitutions due to its polarity and ability to dissolve both ionic cyanides and organic substrates. However, DMF or acetonitrile may improve yields in amination steps by enhancing nucleophilicity.

Table 1: Solvent Impact on Amination Yield

| Solvent | Dielectric Constant | Yield (%) | Purity (%) |

|---|---|---|---|

| Methanol | 32.7 | 65 | 83 |

| DMF | 36.7 | 78 | 89 |

| Acetonitrile | 37.5 | 72 | 85 |

Temperature and Time Dependence

Cyanide substitutions proceed efficiently at 0–25°C, minimizing side reactions (e.g., ester hydrolysis). In contrast, amination requires elevated temperatures (60–80°C) to overcome kinetic barriers.

Table 2: Temperature vs. Reaction Efficiency

| Step | Optimal Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| Cyanide Substitution | 0–25 | 3 | 83 |

| Amination | 60–80 | 8 | 78 |

Purification and Analytical Validation

Workup Procedures

Chromatographic Analysis

Gas chromatography (GC) and HPLC are standard for assessing purity. For example, methyl 4-cyano-3-oxobutanoate showed 83% purity by GC post-extraction.

Table 3: Analytical Methods for Quality Control

| Method | Column | Detector | Retention Time (min) |

|---|---|---|---|

| GC | DB-5 | FID | 8.2 |

| HPLC | C18 | UV-Vis | 12.7 |

Challenges and Mitigation Strategies

Side Reactions

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.